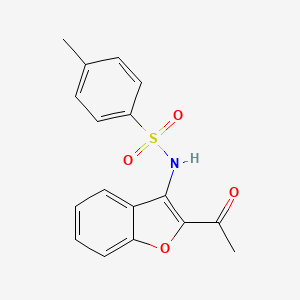

N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide

Description

Properties

CAS No. |

94511-08-7 |

|---|---|

Molecular Formula |

C17H15NO4S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(2-acetyl-1-benzofuran-3-yl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H15NO4S/c1-11-7-9-13(10-8-11)23(20,21)18-16-14-5-3-4-6-15(14)22-17(16)12(2)19/h3-10,18H,1-2H3 |

InChI Key |

KGEUXHYLVANLSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(OC3=CC=CC=C32)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide typically involves the reaction of 2-acetylbenzofuran with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted benzofuran derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with benzofuran structures exhibit significant antimicrobial properties. N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide has been studied for its ability to inhibit bacterial growth. A study demonstrated that derivatives of benzofuran effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Anti-inflammatory Properties

Benzofuran derivatives are also noted for their anti-inflammatory effects. The sulfonamide group present in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases such as arthritis or asthma .

Cancer Research

The compound's structural characteristics allow for potential applications in cancer therapy. Benzofurans have been shown to exhibit cytotoxic effects on various cancer cell lines. Preliminary studies suggest that this compound could induce apoptosis in malignant cells, warranting further exploration into its mechanisms and efficacy against specific cancer types .

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its sulfonamide functional group can improve thermal stability and mechanical strength when integrated into polymer composites, making it suitable for applications in coatings and advanced materials .

Nanotechnology

In nanomaterials research, this compound has potential applications as a stabilizing agent for nanoparticles. Its unique chemical structure may facilitate the stabilization of metal nanoparticles, which are crucial in catalysis and electronic applications. Studies have explored its role in enhancing the dispersion and stability of nanoparticles in various solvents .

Environmental Applications

Pollutant Degradation

this compound has been evaluated for its efficacy in degrading environmental pollutants. Research indicates that benzofuran derivatives can catalyze the breakdown of organic pollutants in wastewater treatment processes, thus contributing to environmental remediation efforts .

Toxicological Studies

Given the increasing concern over chemical pollutants, studies focusing on the toxicological impact of this compound on aquatic life are essential. Assessments have shown that while some benzofurans are toxic to certain organisms, further research is needed to establish safe thresholds and understand the ecological implications of this compound in natural water systems .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Acetylbenzofuran-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is an analysis of key analogues and their distinguishing features:

Key Observations:

Core Heterocycle Differences :

- The benzofuran core in the target compound contrasts with the indol system in 3r and the lactam in Hgl dipeptides . Benzofuran’s oxygen atom confers distinct electronic properties compared to indol’s nitrogen, which may alter binding affinities in biological systems.

Synthetic Strategies :

- Compound 3r employs gold-catalyzed aziridine ring-opening, a method favoring regioselectivity and mild conditions . In contrast, Hgl dipeptides utilize epoxide ring-opening with nucleophiles, a common approach in peptide functionalization . The target compound’s synthesis route remains unspecified but may share similarities with these methods.

Functional Group Impact: The acetyl group in the target compound and 3r may serve as a hydrogen-bond acceptor, enhancing interactions with biological targets.

The benzofuran-sulfonamide combination could similarly target cyclooxygenase (COX) enzymes or kinase pathways, though experimental validation is required.

Biological Activity

N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- CAS Number : 94511-08-7

- Molecular Formula : C17H15NO4S

- Molecular Weight : 329.4 g/mol

- IUPAC Name : N-(2-acetyl-1-benzofuran-3-yl)-4-methylbenzenesulfonamide

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit specific kinases or proteases, which are crucial in cellular processes such as proliferation and inflammation. The sulfonamide group is particularly notable for its role in enzyme inhibition, potentially affecting metabolic pathways involved in disease processes.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a potential role as a chemotherapeutic agent.

2. Antimicrobial Properties

The compound has shown effectiveness against various bacterial strains. Its sulfonamide moiety contributes to its antimicrobial action by inhibiting bacterial folate synthesis, similar to traditional sulfa drugs.

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other benzofuran derivatives to highlight its unique properties.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-(2-Acetylbenzofuran) | Moderate anticancer activity | Lacks sulfonamide group |

| Benzofuran-based pyrazolines | Antimicrobial activity | Different structural framework |

| Fluorinated derivatives | Enhanced stability and potency | Fluorine substitution alters reactivity |

Conclusion and Future Perspectives

This compound presents a compelling candidate for further research due to its diverse biological activities. Future studies should focus on:

- Mechanistic Studies : To elucidate the precise pathways through which it exerts its effects.

- In vivo Studies : To assess the efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound for improved potency and selectivity.

Q & A

Basic: What synthetic routes are commonly employed for N-(2-Acetyl-1-benzofuran-3-yl)-4-methylbenzene-1-sulfonamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves sulfonylation of the benzofuran precursor using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

- Acetylation : Introducing the acetyl group to the benzofuran core via Friedel-Crafts acylation.

- Sulfonamide Coupling : Reacting the acetylated benzofuran with 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Optimization Strategies : - Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Monitor reaction progress via TLC or HPLC to identify incomplete conversion .

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

Basic: What spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 291 K) determines bond lengths (e.g., C–S bond ~1.76 Å) and dihedral angles between benzofuran and sulfonamide moieties .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy to measure IC₅₀ values .

- Antimicrobial Activity : Perform MIC (minimum inhibitory concentration) testing via broth microdilution against Gram-positive/negative bacteria .

- Cellular Studies :

Advanced: How should researchers address contradictions in reaction outcomes or bioactivity data?

Methodological Answer:

- Data Triangulation :

- Computational Analysis :

Advanced: What mechanistic studies elucidate the compound’s reactivity in organic transformations?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., nucleophilic aromatic substitution at the sulfonamide group) .

- Trapping Intermediates : Use low-temperature NMR (−40°C) to stabilize and characterize transient species (e.g., sulfonyl nitrenes) during oxidation .

- Hammett Analysis : Correlate substituent effects (σ values) on the benzofuran ring with reaction rates to deduce electronic influences .

Advanced: What strategies are effective for synthesizing derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

- Functional Group Modifications :

- Scaffold Hybridization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.